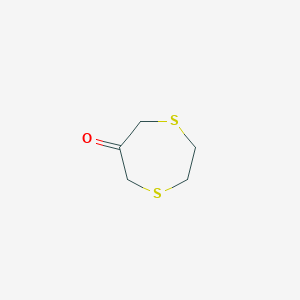

1,4-Dithiepan-6-one

Descripción general

Descripción

1,4-Dithiepan-6-one is a useful research chemical . It is a sulfur-containing cyclic heteroaromatic compound.

Molecular Structure Analysis

The molecular formula of 1,4-Dithiepan-6-one is C5H8OS2 . It has a molecular weight of 148.25 g/mol . The InChI code for 1,4-Dithiepan-6-one is 1S/C5H8OS2/c6-5-3-7-1-2-8-4-5/h1-4H2 .

Chemical Reactions Analysis

1,4-Dithiepan-6-one 1-oxide exists in solution as an equilibrium involving two different twist-chair conformations, which contrasts with its conformational behavior in the solid state . The S-FEO bond in 1,4-dithiepan-6-one 1-oxide and in its 5,5-dimethyl analogue exhibit a preference for the pseudoaxial site .

Physical And Chemical Properties Analysis

1,4-Dithiepan-6-one has a molecular weight of 148.3 g/mol . It has a topological polar surface area of 67.7 Ų . The compound has a complexity of 82.4 .

Aplicaciones Científicas De Investigación

1,4-Dithiepan-6-one: Scientific Research Applications: 1,4-Dithiepan-6-one is a chemical compound with potential applications in various fields of scientific research. Below are some unique applications based on its chemical properties and reactivity:

Synthesis of Carbon-Carbon Bonds

1,4-Dithiepan-6-one can be used as a building block in organic synthesis, particularly for the construction of carbon-carbon bonds. Its reactivity allows for controlled synthesis processes, which is crucial in developing complex organic molecules .

Pharmaceutical Research

Due to its structural characteristics, 1,4-Dithiepan-6-one may be explored for the synthesis of pharmaceuticals. Its derivatives could potentially serve as intermediates in drug development .

Material Science

The compound’s unique properties might make it suitable for creating materials with specific desired characteristics, such as enhanced durability or conductivity .

Catalysis

In catalysis, 1,4-Dithiepan-6-one derivatives could be investigated for their ability to facilitate or speed up chemical reactions, which is essential in industrial chemistry .

Agricultural Chemistry

There’s potential for 1,4-Dithiepan-6-one to be used in the development of agrochemicals, such as pesticides or fertilizers, to improve crop yield and protection .

Environmental Science

Research may explore the use of 1,4-Dithiepan-6-one in environmental applications, such as in the removal of pollutants or in waste management strategies .

Propiedades

IUPAC Name |

1,4-dithiepan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS2/c6-5-3-7-1-2-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOFHPFBUIVDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484357 | |

| Record name | 1,4-dithiepan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34654-19-8 | |

| Record name | 1,4-dithiepan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key conformational characteristics of 1,4-dithiepan-6-one and its derivatives in solution?

A1: [] 1H NMR spectroscopy reveals that 1,4-dithiepan-6-one and its derivatives primarily adopt twist-chair conformations in solution. Notably, 1,4-dithiepan-6-one 1-oxide exhibits an equilibrium between two distinct twist-chair conformers. This finding contrasts with its solid-state conformation, highlighting the impact of environmental factors on molecular shape. The preferred twist-chair conformation for other derivatives varies depending on the specific substituents present on the ring. Interestingly, the S=O bond in both 1,4-dithiepan-6-one 1-oxide and its 5,5-dimethyl analog exhibits a preference for the pseudoaxial position.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)